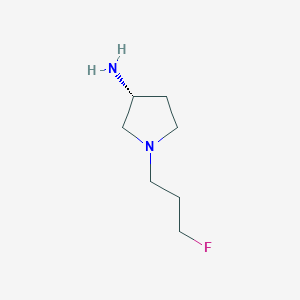

(R)-1-(3-Fluoropropyl)pyrrolidin-3-amine

Description

Properties

Molecular Formula |

C7H15FN2 |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

(3R)-1-(3-fluoropropyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C7H15FN2/c8-3-1-4-10-5-2-7(9)6-10/h7H,1-6,9H2/t7-/m1/s1 |

InChI Key |

XKHSXPNTQRAWJC-SSDOTTSWSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1N)CCCF |

Canonical SMILES |

C1CN(CC1N)CCCF |

Origin of Product |

United States |

Preparation Methods

Preparation Methods and Reaction Pathways

Nucleophilic Fluorination and Alkylation of Pyrrolidine Derivatives

The most widely reported method involves the alkylation of pyrrolidin-3-amine precursors with 1-iodo-3-fluoropropane. In a representative protocol, (R)-pyrrolidin-3-amine is reacted with 1-iodo-3-fluoropropane in acetonitrile under reflux, using potassium carbonate as a base. This yields (R)-1-(3-fluoropropyl)pyrrolidin-3-amine with a reported isolated yield of 72%. The reaction proceeds via an SN2 mechanism, with the iodide leaving group facilitating nucleophilic attack by the secondary amine.

A key challenge lies in minimizing racemization during alkylation. Studies indicate that maintaining anhydrous conditions and temperatures below 60°C preserves the (R)-configuration. Alternative leaving groups, such as mesylates or tosylates, have been explored but show lower reactivity compared to iodides.

Stereoselective Synthesis via Mitsunobu Reaction

For applications requiring high enantiomeric excess (ee > 98%), the Mitsunobu reaction has been employed. In this approach, (R)-N-Boc-3-hydroxypyrrolidine is reacted with 1-fluoro-3-propanol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method inverts the configuration at the hydroxyl-bearing carbon, yielding the desired (R)-amine after Boc deprotection with HCl in dioxane.

Table 1: Comparison of Alkylation vs. Mitsunobu Methods

| Parameter | Alkylation Method | Mitsunobu Method |

|---|---|---|

| Yield | 68–72% | 55–60% |

| Enantiomeric Excess (ee) | 92–95% | 98–99% |

| Reaction Time | 12–18 h | 24–36 h |

| Cost Efficiency | High | Moderate |

Fluoropropyl Group Introduction Strategies

Direct Fluorination of Propyl Side Chains

Radiolabeling applications often utilize [18F]fluoride incorporation. Two primary strategies dominate:

- Preformed [18F]Fluoropropyl Building Blocks : 1-bromo-3-[18F]fluoropropane is synthesized via nucleophilic substitution of 1,3-dibromopropane with K[18F]/K222 complex, followed by reaction with pyrrolidin-3-amine. Radiochemical yields (RCY) range from 10% to 51%.

- In Situ Fluorination : Tertiary amines with propyl tosylates undergo direct [18F]fluoride displacement, achieving RCYs up to 88% in optimized systems.

Boc Protection-Deprotection Sequences

To prevent undesired side reactions during fluoropropyl introduction, the amine group is often protected as a tert-butyl carbamate (Boc). For example:

Purification and Analytical Characterization

Industrial-Scale Challenges and Solutions

Byproduct Formation

The primary impurity, 1-(3-fluoropropyl)-3-nitropyrrolidine, arises from incomplete amine alkylation. Countermeasures include:

Applications in Drug Development

Though beyond synthesis scope, brief context underscores methodological choices:

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoropropyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially for the fluoropropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

®-1-(3-Fluoropropyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoropropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorinated vs. In contrast, the trifluoromethyl group in ’s compound enhances electron-withdrawing effects, which may stabilize charge interactions in drug-receptor complexes.

- Steric Considerations : The fluoropropyl chain (3 carbons) offers greater flexibility and volume than cyclopropyl or isopropyl groups, possibly accommodating larger binding pockets in biological targets .

Q & A

Basic: What are the recommended synthetic routes for (R)-1-(3-Fluoropropyl)pyrrolidin-3-amine, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, fluoropropyl groups can be introduced via alkylation of pyrrolidin-3-amine precursors under basic conditions (e.g., K₂CO₃ in DMF). To ensure enantiomeric purity, asymmetric synthesis using chiral catalysts or resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) is recommended. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can validate enantiomeric excess (>98%) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and fluorine coupling patterns (e.g., F NMR for fluoropropyl group verification).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable.

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection. Structural analogs in patents highlight the importance of these methods .

Advanced: How can researchers address solubility limitations of this compound in pharmacological assays?

Methodological Answer:

Solubility can be enhanced via:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Salt Formation : Protonation with HCl or tartaric acid to improve aqueous solubility, as seen in related pyrrolidine salts .

- Nanoformulation : Liposomal encapsulation for in vivo studies. Pre-formulation studies should include dynamic light scattering (DLS) for particle size analysis.

Advanced: How to resolve discrepancies in receptor binding affinity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Buffer pH, ion concentration, or temperature variations. Standardize protocols (e.g., Tris-HCl pH 7.4, 25°C).

- Radioligand Purity : Validate tracer purity (>99%) via HPLC.

- Receptor Source : Use clonal cell lines (e.g., HEK293 overexpressing target receptors) to minimize batch variability. Cross-validate with orthogonal methods like SPR (surface plasmon resonance) .

Basic: What in vitro models are suitable for evaluating the therapeutic potential of this compound?

Methodological Answer:

- Cancer Research : Screen against NCI-60 cell lines or patient-derived organoids.

- Neurological Studies : Primary neuronal cultures for neurotransmitter receptor modulation (e.g., σ-1 or dopamine receptors).

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition). Dose-response curves (IC₅₀) should be generated with triplicate replicates .

Advanced: What strategies are recommended for assessing the metabolic stability of this compound?

Methodological Answer:

- Liver Microsome Assays : Incubate with human or rodent microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).

- Metabolite Identification : HRMS with data-dependent acquisition (DDA) for structural elucidation .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : -20°C in airtight, light-resistant containers under inert gas (argon).

- Handling : Use gloveboxes for hygroscopic samples. SDS guidelines for related pyrrolidine derivatives recommend PPE (gloves, lab coat) and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.